3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 941961-12-2
VCID: VC6348611
InChI: InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
SMILES: C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C22H19ClN2O3S
Molecular Weight: 426.92

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

CAS No.: 941961-12-2

Cat. No.: VC6348611

Molecular Formula: C22H19ClN2O3S

Molecular Weight: 426.92

* For research use only. Not for human or veterinary use.

3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide - 941961-12-2

Specification

CAS No. 941961-12-2
Molecular Formula C22H19ClN2O3S
Molecular Weight 426.92
IUPAC Name N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-chlorobenzamide
Standard InChI InChI=1S/C22H19ClN2O3S/c23-18-8-4-6-17(14-18)22(26)24-19-11-12-21-16(15-19)7-5-13-25(21)29(27,28)20-9-2-1-3-10-20/h1-4,6,8-12,14-15H,5,7,13H2,(H,24,26)
Standard InChI Key JYYUHOSYAONIFP-UHFFFAOYSA-N
SMILES C1CC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 3-chloro-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is C₂₂H₁₉ClN₂O₃S, yielding a molecular weight of 426.9 g/mol . The structure integrates three key components:

  • A tetrahydroquinoline scaffold, which confers rigidity and potential π-π stacking interactions.

  • A phenylsulfonyl group at position 1, enhancing electrophilic character and metabolic stability.

  • A 3-chlorobenzamide substituent at position 6, contributing to halogen bonding and hydrophobic interactions.

Table 1: Comparative Properties of Benzamide Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₂₂H₁₉ClN₂O₃S426.9Chloro, phenylsulfonyl, benzamide
3-Bromo Analog C₂₂H₁₉BrN₂O₃S471.4Bromo, phenylsulfonyl, benzamide
3-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO231.68Chloro, benzamide

The chloro substituent at the benzamide’s meta position likely influences electronic distribution, modulating binding affinities compared to bromo or methoxy analogs . Computational models suggest a logP value >3, indicating high lipophilicity conducive to membrane permeability but potentially limiting aqueous solubility .

Synthetic Methodologies and Optimization

Synthesis typically follows a multi-step sequence:

Step 1: Formation of 1-(Phenylsulfonyl)-1,2,3,4-Tetrahydroquinolin-6-amine

The tetrahydroquinoline core is synthesized via cyclization of aniline derivatives, followed by sulfonylation using benzenesulfonyl chloride. Yields depend critically on reaction temperature (optimized at 0–5°C) and stoichiometric control .

Step 2: Benzamide Coupling

The 6-amine intermediate undergoes acyl coupling with 3-chlorobenzoyl chloride in dichloromethane, catalyzed by Hünig’s base (N,N-diisopropylethylamine). Microwave-assisted conditions (100°C, 30 min) improve efficiency, achieving ~78% yield .

Key Challenges:

  • Regioselectivity: Competing reactions at the tetrahydroquinoline’s N1 and C6 positions necessitate protective group strategies.

  • Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) isolates the product, though HPLC may be required for >95% purity .

Biological Activity and Mechanistic Insights

While direct studies on the target compound are sparse, structurally related benzamides exhibit notable bioactivities:

Enzyme Inhibition

Tetrahydroquinoline-based sulfonamides inhibit carbonic anhydrase IX (CA-IX), a cancer-associated enzyme, with IC₅₀ values ≤50 nM . The chloro substituent may enhance target affinity through hydrophobic interactions in the enzyme’s active site.

Table 2: Biological Data for Structural Analogs

CompoundTargetActivity (IC₅₀/MIC)Proposed Mechanism
3-Bromo Analog CA-IX48 nMCompetitive inhibition
3-Methoxy Derivative MRSA16 µg/mLROS generation
3-Chloro-N-phenylbenzamide E. coli32 µg/mLMembrane disruption

Applications in Drug Discovery

The compound’s dual functionality—combining a sulfonamide’s metabolic stability with a benzamide’s target versatility—positions it as a candidate for:

  • Anticancer Agents: Targeting hypoxic tumors via CA-IX inhibition.

  • Antimicrobials: Overcoming resistance mechanisms in Gram-positive pathogens.

  • Neurological Therapeutics: Modulating GABA receptors due to structural similarity to anxiolytic quinazolines .

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic variation of substituents (e.g., fluoro, trifluoromethyl) to optimize potency and pharmacokinetics.

  • In Vivo Toxicology: Assessing hepatic metabolism and cross-species stability.

  • Formulation Development: Addressing solubility limitations via nanoemulsions or prodrug strategies.

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